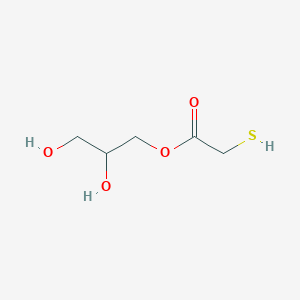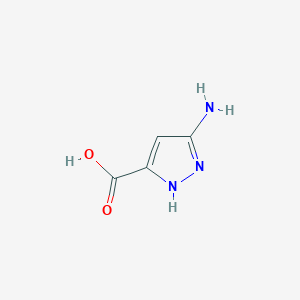
5-Amino-1H-pyrazole-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-3-carboxylic acid derivatives involves novel and efficient routes. One approach includes the preparation of pyrazole bromide from potassium tricyanomethanide in a two-step process, featuring a selective Sandmeyer reaction. This methodology offers a versatile synthesis for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides than previously possible, highlighting the compound's synthetic accessibility and potential for derivatization (Bobko et al., 2012).
Molecular Structure Analysis
The molecular structure of 5-amino-1H-pyrazole-3-carboxylic acid derivatives has been elucidated through spectroscopic and analytical data. For example, experimental and theoretical studies on functionalization reactions of pyrazole carboxylic acids have established the structures of synthesized compounds through NMR, IR, mass spectroscopy, and elemental analyses. These studies provide insights into the compound's molecular framework, crucial for understanding its reactivity and properties (Yıldırım & Kandemirli, 2006).
Chemical Reactions and Properties
5-Amino-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, leading to a broad spectrum of derivatives with potential pharmacological activities. The compound's reactivity with acetylacetone and arylidenemalononitriles, for instance, yields pyrazolo[1,5-a]-pyrimidine derivatives. Additionally, its reaction with isatin and selected aldehydes produces Schiff bases, showcasing the compound's versatility in forming structurally diverse derivatives (Hafez et al., 2013).
Physical Properties Analysis
The physical properties of 5-amino-1H-pyrazole-3-carboxylic acid and its derivatives are closely related to their molecular structures. The planarity of the pyrazole ring, in relation to the amino and carboxyl groups, and the phenyl group's orientation affect the compound's crystalline structure and hydrogen bonding capabilities, which in turn influence its solubility, melting point, and other physical characteristics (Zia-ur-Rehman et al., 2008).
Chemical Properties Analysis
The chemical properties of 5-amino-1H-pyrazole-3-carboxylic acid derivatives are determined by functional group interactions and the compound's reactivity towards various chemical agents. For example, the amino group's nucleophilicity and the carboxylic acid's acidity play significant roles in condensation reactions, nucleophilic substitutions, and the formation of amide and ester derivatives, demonstrating the compound's chemical versatility and utility in synthetic organic chemistry (Tanaka et al., 1986).
科学的研究の応用
-
Organic and Medicinal Synthesis
- 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- The methods of application involve planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles .
- The outcomes include the synthesis of outstanding compounds via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
-
Pharmaceutical and Agrochemical Industries
- The 5-aminopyrazole system represents an important heterocyclic template that has attracted considerable interest because of its long history of application in the pharmaceutical and agrochemical industries .
- Various synthetic methods have been developed for these compounds, particularly those that involve the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .
- The results include the development of biologically active agents, useful synthons and building blocks for many heterocyclic products .
-
Biological Properties
- 5-Amino-pyrazoles have noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
- The outcomes would also vary depending on the specific application, but could include the development of new treatments or therapies, improved agricultural practices, or new chemical compounds with useful properties .
-
Synthesis of Pyrazolo[3,4-b]pyridines
- 5-Amino-pyrazoles have been used in the synthesis of pyrazolo[3,4-b]pyridines . This involves a microwave-assisted multicomponent reaction between 5-amino-1-phenyl-3-(3-pyridyl)pyrazole, hetaroylacetonitrile, and arylaldehydes .
- The outcomes include the formation of 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines in high yields and short times .
-
Preparation of Relevant Chemicals in Biological, Physical-Chemical, Material Science, and Industrial Fields
- Pyrazole-containing compounds, including 5-Amino-pyrazoles, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- The methods of application involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores .
- The outcomes include the formation of industrially and pharmaceutically crucial chemicals .
-
Anti-Inflammatory Activities
- Chalcones of indole, which can be synthesized from 5-Amino-pyrazoles, have shown anti-inflammatory activities .
- The methods of application involve testing these compounds against carrageenan-induced edema in albino rats .
- The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
-
Pseudo-Three-Component Condensation Reaction
- 5-Amino-pyrazoles have been used in pseudo-three-component condensation reactions . This involves the reaction of 1,3-diphenyl 5-amino-pyrazole with isatines to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .
- The outcomes include the formation of these derivatives in water with good yields catalyzed by p-toluenesulfonic acid (p-TSA) .
-
Synthesis of 5-Amino-3-(Cyanomethyl)-1H-Pyrazol-4-Yl Cyanide
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring . There are three sites for electrophilic attack in pyrazole moiety which is in tautomeric equilibrium .
- The outcomes include the formation of this compound, which has diverse and valuable synthetical, biological, and photophysical properties .
-
Anti-Cancer Activities
- To extend the structure-activity relationships (SARs) of 5-aminopyrazoles and identify novel compounds able to interfere with inflammation, oxidative stress, and tumorigenesis, 5-aminopyrazoles have been designed and prepared .
- Some chemical modifications have been inserted on the cathecol function or in the aminopyrazole central core .
- The outcomes include the identification of novel compounds with potential anti-cancer activities .
将来の方向性
Pyrazoles, including 5-Amino-1H-pyrazole-3-carboxylic acid, are being extensively studied for their potential applications in various fields of science. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The ongoing research in this area is expected to lead to the development of novel and applicable heterocyclic compounds .
特性
IUPAC Name |
3-amino-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICASMSGEUGPHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337489 | |
| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1H-pyrazole-3-carboxylic acid | |
CAS RN |
124004-31-5 | |
| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



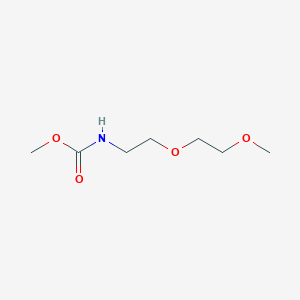
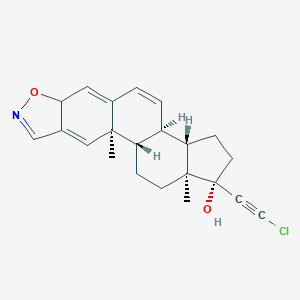
![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)




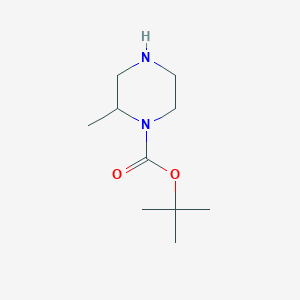
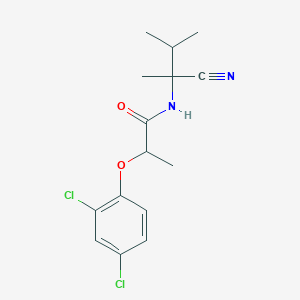
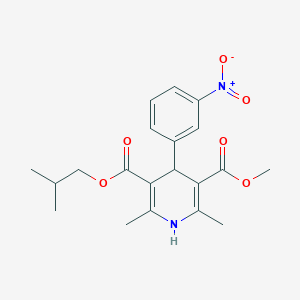

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)
